4-bromo-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}benzenesulfonamide
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Overview
Description
4-bromo-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}benzenesulfonamide is a complex organic compound that features a bromine atom, an imidazole ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}benzenesulfonamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles using a nickel-catalyzed reaction.
Sulfonamide Formation: The benzenesulfonamide group is introduced by reacting the corresponding amine with benzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.
Reduction: Reduction reactions can target the sulfonamide group.
Substitution: The bromine atom can be substituted with other nucleophiles in a variety of substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include oxidized imidazole derivatives.
Reduction: Reduced sulfonamide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-bromo-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Biological Research: The compound can be used as a probe to study biological pathways involving imidazole-containing molecules.
Industrial Chemistry: It may serve as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, through its imidazole ring. The bromine atom and sulfonamide group may also contribute to its binding affinity and specificity. The exact pathways and targets would depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-bromo-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}benzenesulfonamide is unique due to its combination of a bromine atom, an imidazole ring, and a benzenesulfonamide group. This combination imparts distinct chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C18H18BrN3O2S |
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Molecular Weight |
420.3 g/mol |
IUPAC Name |
4-bromo-N-[4-(2-propan-2-ylimidazol-1-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H18BrN3O2S/c1-13(2)18-20-11-12-22(18)16-7-5-15(6-8-16)21-25(23,24)17-9-3-14(19)4-10-17/h3-13,21H,1-2H3 |
InChI Key |
SRPNPULVWHGGIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CN1C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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